molecular formula C25H17BrIN3O3 B10872133 2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B10872133
M. Wt: 614.2 g/mol
InChI Key: MEMXISAQOSYZIC-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound is known to:

Properties

Molecular Formula

C25H17BrIN3O3

Molecular Weight

614.2 g/mol

IUPAC Name

2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C25H17BrIN3O3/c1-29-22-10-3-14(26)11-18(22)19(24(29)31)13-23-28-21-9-4-15(27)12-20(21)25(32)30(23)16-5-7-17(33-2)8-6-16/h3-13H,1-2H3/b19-13-

InChI Key

MEMXISAQOSYZIC-UYRXBGFRSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.